2-(Perfluorophenyl)acetaldehyde
Overview
Description
2-(Perfluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H3F5O. It is characterized by the presence of a perfluorinated phenyl ring attached to an acetaldehyde group. This compound is notable for its unique chemical properties, which are influenced by the highly electronegative fluorine atoms in the perfluorinated phenyl ring. These properties make it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Perfluorophenyl)acetaldehyde can be synthesized through several methods. One common synthetic route involves the ozonolysis of allylpentafluorobenzene. The reaction is typically carried out in methanol at -78°C for approximately 0.75 hours, yielding the desired product with a good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve optimized reaction conditions, advanced purification techniques, and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Perfluorophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The perfluorinated phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute fluorine atoms on the phenyl ring.
Major Products Formed
Oxidation: Perfluorophenylacetic acid.
Reduction: 2-(Perfluorophenyl)ethanol.
Substitution: Various substituted perfluorophenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(Perfluorophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for compounds that require high stability and resistance to metabolic degradation.
Mechanism of Action
The mechanism of action of 2-(Perfluorophenyl)acetaldehyde is primarily influenced by the electron-withdrawing effects of the fluorine atoms. This makes the aldehyde group more reactive towards nucleophiles and electrophiles. The perfluorinated phenyl ring also imparts unique properties, such as high thermal and chemical stability, which are advantageous in various applications .
Comparison with Similar Compounds
Similar Compounds
- Pentafluorophenylacetaldehyde
- Perfluorobenzaldehyde
- Perfluorophenylacetic acid
Comparison
2-(Perfluorophenyl)acetaldehyde is unique due to the presence of both an aldehyde group and a perfluorinated phenyl ring This combination imparts distinct reactivity and stability compared to similar compoundsSimilarly, perfluorophenylacetic acid has a carboxylic acid group instead of an aldehyde, leading to different chemical behavior and uses .
Properties
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-4-3(1-2-14)5(10)7(12)8(13)6(4)11/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKZSGBPECIBTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627448 | |
Record name | (Pentafluorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28520-18-5 | |
Record name | (Pentafluorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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